molecular formula C15H23N3O4S2 B2667093 1-Benzenesulfonyl-4-(piperidine-1-sulfonyl)-piperazine CAS No. 797772-99-7

1-Benzenesulfonyl-4-(piperidine-1-sulfonyl)-piperazine

Cat. No. B2667093
CAS RN: 797772-99-7
M. Wt: 373.49
InChI Key: FVVYZMDFWGJMIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzenesulfonyl-4-(piperidine-1-sulfonyl)-piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties. In

Scientific Research Applications

Cancer Research

A study focused on synthesizing 1-benzhydryl-sulfonyl-piperazine derivatives to identify chemotherapeutic substances capable of inhibiting breast cancer cell proliferation. Specifically, compounds such as 1-benzhydryl-4-(4-tert-butyl-benzenesulfonyl)-piperazine demonstrated significant inhibitory activity against MDA-MB-231 breast cancer cell proliferation, illustrating potential therapeutic applications in cancer treatment (Ananda Kumar et al., 2007).

Enzyme Inhibition

Several studies have investigated the enzyme inhibitory potential of compounds related to 1-Benzenesulfonyl-4-(piperidine-1-sulfonyl)-piperazine. For example, benzenesulfonamides incorporating 1,3,5-triazine moieties showed notable inhibitory profiles against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with diseases such as Alzheimer's, Parkinson's, and pigmentation disorders, indicating the potential for these compounds in developing treatments for these conditions (Lolak et al., 2020).

Antimicrobial Activity

Research on 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives highlighted their efficacy as antimicrobial agents against bacterial and fungal pathogens affecting Lycopersicon esculentum (tomato plants). This study elucidates the structure-activity relationship, demonstrating how substitutions on the benzhydryl and sulfonamide rings influence antibacterial activity, suggesting potential applications in agricultural biotechnology (Vinaya et al., 2009).

Neurodegenerative Disease Research

Compounds containing the 1-Benzenesulfonyl-4-(piperidine-1-sulfonyl)-piperazine motif have been explored for their potential in treating neurodegenerative diseases. For instance, derivatives were tested for their inhibitory action against enzymes like carbonic anhydrase (CA), which is implicated in conditions such as glaucoma and epilepsy, highlighting a promising area for therapeutic development (Garaj et al., 2005).

Antioxidant Properties

Another avenue of research involves the evaluation of sulfonamides incorporating piperazine derivatives for their antioxidant properties. These compounds have been assessed through various assays to determine their capability to scavenge free radicals, offering insights into their potential use in combating oxidative stress-related diseases (Karaman et al., 2016).

properties

IUPAC Name

1-(benzenesulfonyl)-4-piperidin-1-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S2/c19-23(20,15-7-3-1-4-8-15)16-11-13-18(14-12-16)24(21,22)17-9-5-2-6-10-17/h1,3-4,7-8H,2,5-6,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVYZMDFWGJMIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzenesulfonyl-4-(piperidine-1-sulfonyl)-piperazine

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